

## physical and chemical properties of 8-Formylophiopogonone B

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 8-Formylophiopogonone B

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# 8-Formylophiopogonone B: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of **8-Formylophiopogonone B**, a homoisoflavonoid isolated from the tuberous roots of Ophiopogon japonicus. This document consolidates available data on its chemical characteristics, neuroprotective activities, and the underlying molecular mechanisms, offering a valuable resource for those investigating its therapeutic potential.

## **Core Physical and Chemical Properties**

**8-Formylophiopogonone B**, also known as 8-formyl-5-O-methylophiopogonanone B, is a structurally distinct natural product. Its key identifiers and physicochemical properties are summarized below. While comprehensive experimental data is still emerging, the following table provides a summary of its known and predicted characteristics.



Property	Value	Source
Molecular Formula	C20H20O6	ChemicalBook
Molecular Weight	356.37 g/mol	ChemicalBook
CAS Number	1316224-75-5	ChemicalBook
Appearance	Not explicitly reported; likely a solid	Inferred from related compounds
Melting Point	Data not available	N/A
Boiling Point (Predicted)	586.6±50.0 °C	ChemSrc
Density (Predicted)	1.405±0.06 g/cm <sup>3</sup>	ChemSrc
Solubility	Data not available for common solvents. Related compounds suggest potential solubility in DMSO.	Inferred from related compounds[1]
Purity (for standards)	≥98% (HPLC)	RuiDaHengHui

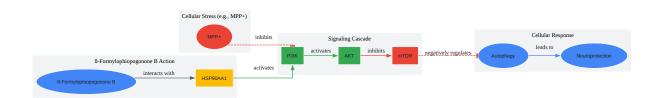
## **Neuroprotective Activity and Signaling Pathway**

Recent studies have highlighted the neuroprotective effects of **8-Formylophiopogonone B**. It has been shown to enhance autophagy, a cellular process critical for the removal of damaged components, thereby protecting neuronal cells from injury.

A key study demonstrated that **8-Formylophiopogonone B** exerts its neuroprotective effects in a 1-methyl-4-phenylpyridinium (MPP+)-induced SH-SY5Y cell injury model, a common in vitro model for Parkinson's disease research. The mechanism of action involves the modulation of the PI3K-AKT-mTOR signaling pathway. Molecular docking studies suggest a potential interaction with Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1), which may prevent the inhibition of this crucial cell survival pathway.

Below is a diagram illustrating the proposed signaling pathway through which **8-Formylophiopogonone B** is believed to exert its neuroprotective effects.





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Proposed signaling pathway of **8-Formylophiopogonone B**.

## **Experimental Protocols**

The following section details the methodologies for key experiments cited in the literature regarding the neuroprotective effects of **8-Formylophiopogonone B**.

### MPP+-Induced Neurotoxicity Model in SH-SY5Y Cells

This protocol outlines the establishment of an in vitro model of Parkinson's disease-related neurotoxicity.

- · Cell Culture:
  - Culture human neuroblastoma SH-SY5Y cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin.
  - Maintain the cells in a humidified incubator at 37°C with 5% CO2.
- Treatment Protocol:



- Seed SH-SY5Y cells in appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to adhere and grow to approximately 70-80% confluency.
- Pre-treat the cells with varying concentrations of 8-Formylophiopogonone B (dissolved in a suitable solvent like DMSO, with a final DMSO concentration kept below 0.1%) for a specified period (e.g., 2 to 24 hours).
- Induce neurotoxicity by adding MPP+ to the culture medium at a final concentration of 500 μM to 1.5 mM.[2][3]
- Incubate the cells with MPP+ for an additional 16 to 24 hours.[2][4]
- Include appropriate control groups: untreated cells, cells treated with vehicle (DMSO) only, and cells treated with MPP+ only.

# Western Blot Analysis of Autophagy Markers (LC3-II and p62)

This protocol describes the detection and quantification of key autophagy-related proteins.

- · Cell Lysis and Protein Quantification:
  - After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
  - Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail on ice for 10-30 minutes.[2][3]
  - Scrape the cells and transfer the lysate to microcentrifuge tubes.
  - Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
  - Collect the supernatant and determine the protein concentration using a BCA (Bicinchoninic acid) protein assay kit.
- SDS-PAGE and Western Blotting:
  - Denature equal amounts of protein (e.g., 20-40 μg) by boiling in Laemmli sample buffer for
     5 minutes.

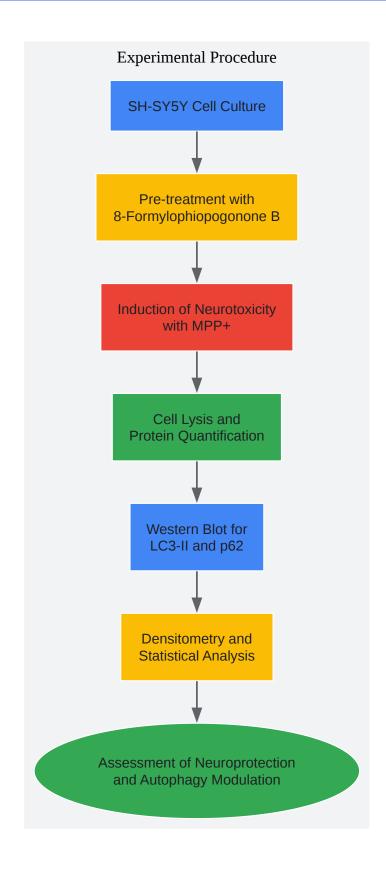


- Separate the proteins by electrophoresis on a 12% SDS-polyacrylamide gel.[5]
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Trisbuffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane overnight at 4°C with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62/SQSTM1, and a loading control (e.g., β-actin or GAPDH).
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.
- Data Analysis:
  - Quantify the band intensities using densitometry software (e.g., ImageJ).
  - The level of autophagy is typically assessed by the ratio of LC3-II to LC3-I or the total amount of LC3-II normalized to the loading control.
  - A decrease in p62 levels generally indicates an increase in autophagic flux.

### **Experimental Workflow**

The following diagram provides a visual representation of the experimental workflow for assessing the neuroprotective and autophagy-inducing effects of **8-Formylophiopogonone B**.





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- To cite this document: BenchChem. [physical and chemical properties of 8-Formylophiopogonone B]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2977291#physical-and-chemical-properties-of-8formylophiopogonone-b]

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